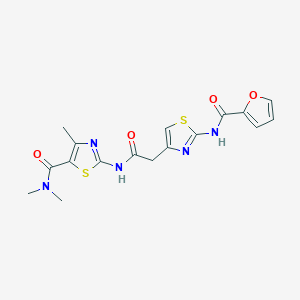

2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide

Description

The compound 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide features a bis-thiazole scaffold with a furan-2-carboxamido substituent and multiple methyl groups. Its structure comprises two thiazole rings connected via an acetamido linker, with the first thiazole bearing a furan-2-carboxamido group and the second thiazole substituted with N,N,4-trimethyl groups.

Properties

IUPAC Name |

2-[[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O4S2/c1-9-13(15(25)22(2)3)28-17(18-9)20-12(23)7-10-8-27-16(19-10)21-14(24)11-5-4-6-26-11/h4-6,8H,7H2,1-3H3,(H,18,20,23)(H,19,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHFOGIQNQGGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole compounds generally interact with their targets through various mechanisms, including donor–acceptor, nucleophilic, and oxidation reactions. The thiazole ring, due to its aromaticity, has many reactive positions where these reactions may take place.

Biological Activity

The compound 2-(2-(2-(furan-2-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

- Molecular Formula : C19H18N4O5S2

- Molecular Weight : 446.5 g/mol

- IUPAC Name : Ethyl 2-[[2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in disease pathways, particularly in viral infections and cancer.

Antiviral Activity

Recent investigations have highlighted the compound's potential as an antiviral agent. For instance, derivatives containing the furan and thiazole moieties have been shown to inhibit the main protease (Mpro) of SARS-CoV-2, with some compounds achieving IC50 values as low as 1.55 μM. This suggests a promising avenue for further development in combating COVID-19 .

Anticancer Properties

The thiazole and furan groups in the compound are known to possess anticancer properties. Research indicates that similar thiazole derivatives demonstrate cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown significant inhibition of cell proliferation in breast and colon cancer models .

Case Studies

-

SARS-CoV-2 Inhibition : A study focused on thiazole derivatives revealed that modifications to the furan and thiazole components could enhance inhibitory activity against SARS-CoV-2 Mpro. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the thiazole ring significantly affected potency .

Compound IC50 (μM) Inhibition % F8-B6 1.57 98.6 F8-B22 1.55 95.0 - Cytotoxicity Studies : Another investigation assessed the cytotoxic effects of related thiazole compounds on human cancer cell lines. The results indicated that several derivatives exhibited low cytotoxicity with CC50 values exceeding 100 μM, suggesting a favorable therapeutic index for further development .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Modifications

- Bis-thiazole vs. Thiazolidinone Derivatives: Unlike thioxothiazolidinyl-acetamides (e.g., compounds in ), which contain a thiazolidinone ring, the target compound retains two unmodified thiazole rings. The absence of a thioxo group may reduce urease inhibition but enhance metabolic stability due to decreased electrophilicity .

- Substituent Positioning: Compared to 2-aminothiazol-5-yl derivatives (), the target compound’s thiazol-4-yl acetamido linkage may alter binding interactions in biological targets, as substituent position significantly influences steric and electronic properties .

Functional Group Variations

- Furan vs. Aromatic Substituents : The furan-2-carboxamido group distinguishes the target compound from analogs like N-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide (), which lacks heteroaromatic moieties. Furan’s electron-rich nature could enhance π-π stacking in enzyme active sites .

- Methylation Effects : The N,N,4-trimethyl substitution on the terminal thiazole contrasts with compounds like 4-methyl-2-phenylthiazole-5-carbohydrazide (). Methyl groups may improve lipophilicity and membrane permeability compared to bulkier phenyl substituents .

Physicochemical Data

The absence of polar groups (e.g., -OH, -Cl) in the target compound suggests lower solubility in aqueous media compared to ’s chlorinated derivatives .

Anticancer Activity

While direct data for the target compound is unavailable, structurally related thiazoles exhibit potent activity:

- Compound 7b (): IC₅₀ = 1.61 ± 1.92 µg/mL against HepG-2 cells, attributed to phenyl and acetylhydrazone groups .

- N-Phenyl-5-thioxo-thiadiazoles (): 50 µg/mL concentration showed 70–85% inhibition in unspecified assays .

SAR Notes:

- The furan group may mimic phenyl rings in π-stacking but introduce torsional constraints due to its smaller size.

- N,N-Dimethylation on the terminal thiazole could reduce metabolic deamination compared to primary amines in analogs like 2-aminothiazol-5-yl derivatives .

Enzyme Inhibition Potential

Thioxothiazolidinyl-acetamides () inhibit urease with IC₅₀ values <10 µM, but the target compound’s lack of a thioxo group may diminish this activity .

Q & A

Basic: What are the standard protocols for synthesizing this compound, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis involves multi-step reactions, typically starting with the formation of the thiazole core, followed by sequential amidation and functionalization. Key steps include:

- Thiazole ring construction : Use phosphorus pentasulfide or potassium permanganate for oxidation/reduction steps .

- Amidation : Employ coupling reagents like EDCI/HOBt under anhydrous conditions in solvents such as dichloromethane or DMF .

- Critical conditions : Temperature control (e.g., reflux in ethanol or acetonitrile), pH adjustments (using bases like triethylamine), and catalyst selection (e.g., Pd/C for hydrogenation) to minimize side products .

Validation : Monitor reaction progress via TLC and HPLC, with final purification using column chromatography .

Basic: Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

Answer:

- Structural elucidation :

- NMR spectroscopy (¹H, ¹³C) to confirm connectivity of thiazole, furan, and acetamide groups .

- Mass spectrometry (MS) for molecular weight validation .

- Purity assessment :

- HPLC with UV detection (λ = 254 nm) to quantify impurities (<1% threshold) .

- Elemental analysis to verify C, H, N, S content against theoretical values .

Advanced: How can researchers resolve contradictions in reported reaction yields for the final amidation step?

Answer:

Discrepancies in yields (e.g., 40–75%) often stem from:

- Solvent polarity : Higher yields in DMF vs. dichloromethane due to improved solubility of intermediates .

- Catalyst loading : Optimize stoichiometry of coupling reagents (e.g., 1.2 equiv. EDCI) to reduce unreacted starting material .

- Side reactions : Use protective groups (e.g., Boc for amines) to prevent unwanted acylations .

Methodological approach : Design a Design of Experiment (DoE) matrix to test variables (solvent, temperature, catalyst) systematically .

Advanced: What strategies are recommended for studying this compound's interactions with biological targets?

Answer:

- In vitro assays :

- Computational modeling :

Advanced: How should structure-activity relationship (SAR) studies be designed to improve this compound's efficacy?

Answer:

- Core modifications :

- Functional group additions :

- Introduce sulfonamide or triazole moieties to enhance hydrogen-bonding capacity .

- Validation :

- Test analogs against a panel of cell lines (e.g., NCI-60) and compare IC₅₀ values .

- Use QSAR models to correlate structural features (logP, polar surface area) with activity .

Advanced: What methods mitigate regioselectivity challenges during thiazole ring functionalization?

Answer:

- Directing groups : Install temporary groups (e.g., nitro) to guide electrophilic substitution at the 4-position of the thiazole .

- Metal-mediated catalysis : Use Pd-catalyzed C-H activation for selective coupling at the 5-position .

- Protection/deprotection : Shield reactive sites (e.g., amino groups) with acetyl or tert-butyl groups during synthesis .

Basic: What solubility and formulation challenges are associated with this compound, and how are they addressed?

Answer:

- Solubility limitations : Low aqueous solubility due to hydrophobic thiazole/furan rings. Solutions include:

- Stability : Susceptibility to hydrolysis in acidic conditions. Stabilize via lyophilization in citrate buffer (pH 6.5) .

Advanced: How can metabolic stability be evaluated and improved for in vivo studies?

Answer:

- In vitro assays :

- Liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., furan oxidation) .

- Structural optimization :

- Replace metabolically labile groups (e.g., methyl substituents with trifluoromethyl) .

- Introduce deuterium at vulnerable C-H bonds to slow CYP450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.